![molecular formula C23H32N2O5 B5231828 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5231828.png)
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (DMT) is a compound that has received significant attention in recent years due to its potential therapeutic applications. DMT is a piperazine derivative that has been synthesized using several methods, including the Mannich reaction and reductive amination.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a partial agonist of this receptor, which may contribute to its psychoactive effects. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause dilation of the pupils. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of cortisol, a stress hormone, in the body. In addition, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a relatively low toxicity profile. However, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a controlled substance in many countries, which may limit its availability for research purposes. In addition, the psychoactive effects of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine may make it difficult to conduct studies in human subjects.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the potential use of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the treatment of addiction and psychiatric disorders. Another area of interest is the potential use of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine as a tool for studying consciousness and the nature of reality. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its potential therapeutic applications.
Synthesis Methods
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized using several methods. One of the most common methods is the Mannich reaction, which involves the condensation of 2,4-dimethoxybenzaldehyde, 2,4,5-trimethoxybenzylamine, and formaldehyde. Another method is reductive amination, which involves the reaction of 2,4-dimethoxybenzaldehyde and 2,4,5-trimethoxybenzylamine with sodium triacetoxyborohydride in the presence of glacial acetic acid.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have neuroprotective effects and to enhance cognitive function. In addition, 1-(2,4-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of addiction, PTSD, and other psychiatric disorders.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-7-6-17(20(13-19)27-2)15-24-8-10-25(11-9-24)16-18-12-22(29-4)23(30-5)14-21(18)28-3/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCFCQVMFENRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
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